molecular formula C10H11N3O2S B12972563 Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12972563
M. Wt: 237.28 g/mol
InChI Key: VOGRIMXPALUQAM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-2-(methylthio)benzoic acid with methyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzimidazole core with the methylthio and amino groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 6-amino-2-methylsulfanyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-15-9(14)6-3-5(11)4-7-8(6)13-10(12-7)16-2/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

VOGRIMXPALUQAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC(=N2)SC

Origin of Product

United States

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